1,2-DIDEOXY-D-RIBOFURANOSE

Overview

Description

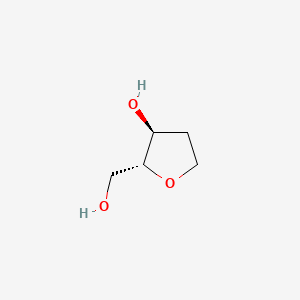

“1,4-Anhydro-2-deoxy-D-ribitol” is a monosaccharide with the formula C5H10O3 and a molecular weight of 118.13 . It is also known by other names such as “1,2-DIDEOXY-D-RIBOFURANOSE” and "(2R,3S)-2-(hydroxymethyl)tetrahydrofuran-3-ol" . It appears as a pale amber oil .

Synthesis Analysis

The synthesis of “1,4-Anhydro-2-deoxy-D-ribitol” involves several steps. One key step is the elimination of the nucleobase from thymidine to afford glycal . A number of catalysts for this reaction were tested, resulting in an improved and scalable synthesis . The resulting glycal is then hydrogenated to afford the 1,2-dideoxyribose derivative .

Molecular Structure Analysis

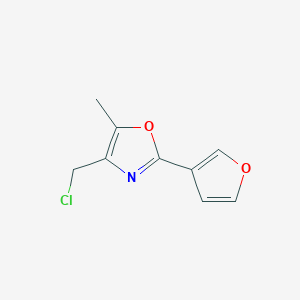

The molecular structure of “1,4-Anhydro-2-deoxy-D-ribitol” is represented by the InChI string: InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 . This indicates the presence of five carbon atoms, ten hydrogen atoms, and three oxygen atoms in the molecule .

Physical and Chemical Properties Analysis

“1,4-Anhydro-2-deoxy-D-ribitol” is a pale amber oil . It has a molecular weight of 118.13 .

Scientific Research Applications

Synthesis and Application in Oligonucleotides

1,4-Anhydro-2-deoxy-D-ribitol is integral in the synthesis of oligonucleotides, especially as a model compound for abasic sites in DNA. Eritja et al. (1987) developed an improved method for synthesizing phosphotriester and phosphoramidite derivatives of 1,4-anhydro-2-deoxy-D-ribitol, which are crucial for inserting synthetic DNA sequences and studying DNA polymerase's ability to incorporate purine deoxyribonucleotides opposite these reduced abasic sites (Eritja, Walker, Randall, Goodman, & Kaplan, 1987).

Universal Solid Support for Oligonucleotide Synthesis

Scheuer-Larsen et al. (1997) reported the use of 1,4-anhydro-D-ribitol in developing a novel universal solid support for oligonucleotide synthesis. This support aids in the efficient and pure synthesis of various oligonucleotides, demonstrating the versatility and utility of 1,4-anhydro-2-deoxy-D-ribitol in nucleic acid chemistry (Scheuer-Larsen, Rosenbohm, Jørgensen, & Wengel, 1997).

Improvement in Synthetic Techniques

Minakawa et al. (2003) presented an improved synthesis method for 1,4-anhydro-4-thio-d-ribitol from d-ribose, combining O-allyl and O-p-methoxybenzyl protecting groups. This advancement highlights the ongoing research to optimize the synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives for broader applications (Minakawa, Kato, Uetake, Kaga, & Matsuda, 2003).

Structural Analyses and Derivatives

Dmochowska et al. (2006) described the synthesis and structural analysis of derivatives of 1,4-anhydro-2-deoxy-D-ribitol, providing valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Dmochowska, Skorupa, Pellowska-Januszek, Czarkowska, Sikorski, & Wiśniewski, 2006).

Mechanism of Action

Target of Action

The primary target of 1,2-Dideoxy-D-Ribofuranose is the RNA interference (RNAi) pathway . This compound has been used in the synthesis of chemically modified small interfering RNAs (siRNAs), which play a crucial role in the RNAi pathway .

Mode of Action

This compound is incorporated into siRNAs at their 3’-overhang regions . The introduction of this compound to the 3’-end of the antisense strand of siRNA reduces its knockdown effect . This suggests that this compound may interfere with the binding or recognition of siRNA, thereby modulating the RNAi pathway .

Biochemical Pathways

The RNAi pathway, which is the primary biochemical pathway affected by this compound, is a critical mechanism for regulating gene expression. By modulating the function of siRNAs, this compound can potentially influence the silencing of specific genes .

Result of Action

The primary molecular effect of this compound is the reduction of the knockdown effect of siRNAs . This can lead to changes in gene expression, potentially affecting various cellular processes. The specific cellular effects would depend on the genes targeted by the siRNAs.

Biochemical Analysis

Biochemical Properties

1,2-Dideoxy-D-ribofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It is often used to create abasic sites in DNA, which are important for studying DNA repair mechanisms. The compound interacts with several enzymes and proteins, including DNA polymerases and apurinic/apyrimidinic endonucleases . These interactions are essential for understanding the mechanisms of DNA replication and repair. For instance, DNA polymerases recognize and bind to template-primers containing defined abasic sites, facilitating the study of DNA synthesis and repair pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In RNAi studies, chemically modified small interfering RNAs (siRNAs) possessing this compound at their 3’-overhang regions have been shown to reduce knockdown effects . This indicates that the compound can modulate gene expression and impact cellular processes at the molecular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in DNA repair and replication. For example, the compound can be incorporated into oligonucleotides, creating abasic sites that are recognized by DNA polymerases and apurinic/apyrimidinic endonucleases . These interactions are crucial for studying the molecular mechanisms of DNA synthesis and repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that introducing this compound to the 3’-end of the antisense strand of siRNA reduces its knockdown effect over time . This suggests that the compound’s impact on cellular function may diminish with prolonged exposure, highlighting the importance of temporal dynamics in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be more beneficial for studying its biochemical properties. For instance, threshold effects observed in studies indicate that the compound’s impact on gene expression and cellular processes is dose-dependent . Understanding these dosage effects is crucial for optimizing experimental conditions and ensuring the safety of animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in DNA synthesis and repair pathways is particularly significant. It can be incorporated into oligonucleotides, creating abasic sites that are recognized by DNA polymerases and apurinic/apyrimidinic endonucleases . These interactions are essential for understanding the metabolic flux and levels of metabolites involved in DNA repair mechanisms.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For example, the incorporation of this compound into oligonucleotides affects its distribution within the cell, impacting the efficiency of DNA repair processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its role in DNA repair and replication. For instance, the incorporation of this compound into oligonucleotides can direct it to the nucleus, where it interacts with DNA polymerases and apurinic/apyrimidinic endonucleases .

Properties

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOSDAEGJTOIQ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H]1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919665 | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91121-19-6, 91547-59-0 | |

| Record name | 1,2-Dideoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dideoxyribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)